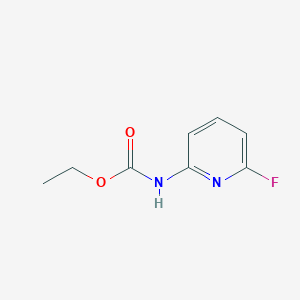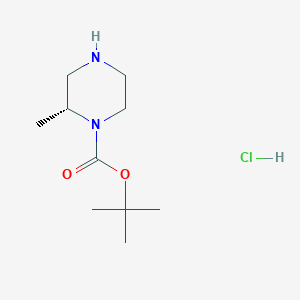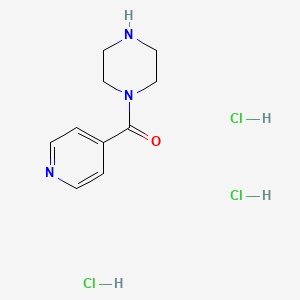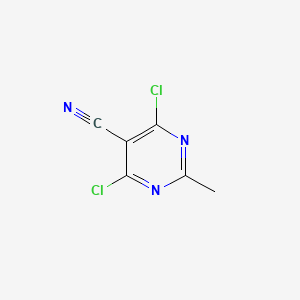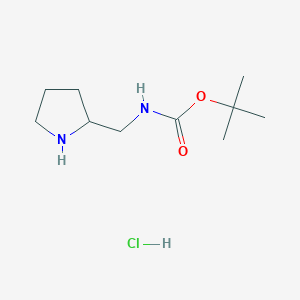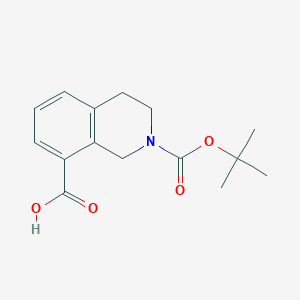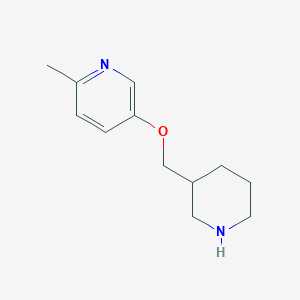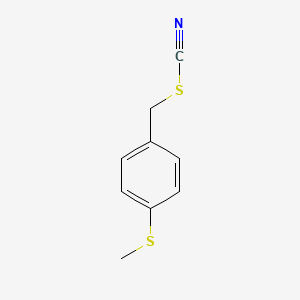
p-(Methylthio)benzyl thiocyanate
描述
p-(Methylthio)benzyl thiocyanate: is an organic compound with the molecular formula C9H9NS2 . It belongs to the family of thiocyanate compounds, characterized by the presence of a thiocyanate group (R-S-C≡N). This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its unique properties.
作用机制
Target of Action
It is known that organic thiocyanates, to which p-(methylthio)benzyl thiocyanate belongs, are often involved in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
It is known that organic thiocyanates, such as this compound, contain a functional group rscn, where the organic group is attached to sulfur . This structure allows for a variety of chemical reactions, including those involving free radicals .
Biochemical Pathways
Organic thiocyanates are known to be involved in various chemical reactions, including the reaction between alkyl halides and alkali thiocyanate in aqueous media . This reaction is commonly used in the synthesis of organic thiocyanates .
Result of Action
It is known that organic thiocyanates can undergo hydrolysis to form thiocarbamates in the riemschneider thiocarbamate synthesis . Some thiocyanates also isomerize to isothiocyanates .
Action Environment
It is known that the reactivity of organic thiocyanates can be influenced by factors such as temperature and the presence of other chemical species .
准备方法
Synthetic Routes and Reaction Conditions:
Reaction with Alkyl Halides: One common method involves the reaction of alkyl halides with alkali thiocyanate in aqueous media.
Cyanation of Organosulfur Compounds: Another method involves the cyanation of organosulfur compounds.
Sandmeyer Reaction: Aryl thiocyanates can be produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts.
Industrial Production Methods: Industrial production methods for p-(Methylthio)benzyl thiocyanate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: p-(Methylthio)benzyl thiocyanate can undergo oxidation reactions, where the thiocyanate group is oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Sulfonates, sulfoxides.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted benzyl derivatives.
科学研究应用
Chemistry:
Building Blocks: p-(Methylthio)benzyl thiocyanate is used as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from thiocyanates have shown antimicrobial properties, making them useful in developing new antibiotics.
Industry:
Chemical Synthesis: Used in the synthesis of dyes, fungicides, and other industrial chemicals.
相似化合物的比较
- Benzyl thiocyanate
- Phenyl thiocyanate
- Allyl thiocyanate
Comparison:
- Uniqueness: p-(Methylthio)benzyl thiocyanate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other thiocyanates .
- Chemical Properties: The methylthio group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological molecules .
属性
IUPAC Name |
(4-methylsulfanylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFJVFAYOHLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



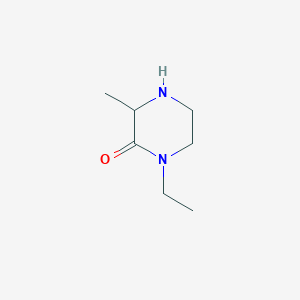
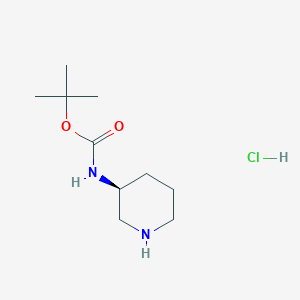
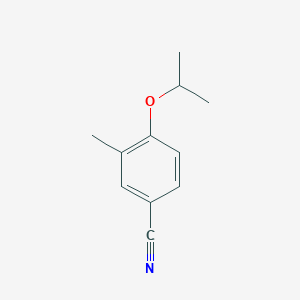
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)

